3-[(3-methylbenzoyl)amino]propanoic Acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-[(3-methylbenzoyl)amino]propanoic Acid includes a benzoyl group attached to a propanoic acid structure . Images of 3-dimensional (3D) molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile are available for further study .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, density, melting point, and boiling point . These properties can influence its behavior in chemical reactions and its interactions with other substances.Scientific Research Applications
Synthesis and Pharmaceutical Applications
The compound 3-[(3-methylbenzoyl)amino]propanoic acid plays a crucial role in the synthesis of various pharmacologically relevant compounds. For instance, it is used in the synthesis of Dabigatran Etexilate, a notable anticoagulant drug. The synthesis process involves multiple stages, including reactions with different chemical agents such as 4-methylamino-3-nitrobenzoic acid and ethyl 3-(pyridin-2ylamino)propanoate, among others, showcasing its versatility in pharmaceutical manufacturing (Cheng Huansheng, 2013).
Solubility Studies for Purification Processes
Research on the solubility of related compounds, such as 2-amino-3-methylbenzoic acid, in various solvents is vital for its purification, which is essential for scientific and pharmaceutical applications. These studies help in understanding the behavior of such compounds in different environments, which is crucial for their effective use in various applications (A. Zhu et al., 2019).
Cancer Research and Treatment
The compound has been explored in the context of cancer research. Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, a derivative of this compound, has been synthesized and evaluated for its anti-cancer activity against human gastric cancer cell lines. Such research demonstrates the potential of this compound in the development of new cancer treatments (L.-Z. Liu et al., 2019).
Bioavailability Studies
Understanding the bioavailability of compounds related to this compound is crucial in medical research. For example, studies on 2-Amino-3-(methylamino)propanoic acid (BMAA) in primates help understand how these compounds are absorbed and processed in biological systems, which is vital for their safe and effective use in medicine (M. Duncan et al., 1992).
Antimicrobial Research
The synthesis of new benzimidazole derivatives, including reactions with 3-(2-methylbenzimidazol-1-yl)propanoic acid, has shown potential antimicrobial activities. This indicates the possible use of this compound derivatives in developing new antimicrobial agents (A. El-masry et al., 2000).
Chemical Synthesis and Corrosion Inhibition
The compound also finds application in the field of chemical synthesis and corrosion inhibition. For example, research on amino acid-based imidazolium zwitterions, which includes derivatives of propanoic acid, has explored their effectiveness as corrosion inhibitors for mild steel, demonstrating the compound's utility in industrial applications (V. Srivastava et al., 2017).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that the compound contains an amino group and a carboxyl group, which are common in alpha-amino acids . These groups can participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules
Cellular Effects
Given its structural similarity to amino acids, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 3-[(3-methylbenzoyl)amino]propanoic Acid in animal models. Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels
Transport and Distribution
It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-[(3-methylbenzoyl)amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-3-2-4-9(7-8)11(15)12-6-5-10(13)14/h2-4,7H,5-6H2,1H3,(H,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRIQMGRSUGDRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368578 | |
Record name | 3-[(3-methylbenzoyl)amino]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446828-79-1 | |
Record name | N-(3-Methylbenzoyl)-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446828-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(3-methylbenzoyl)amino]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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